REACTION_CXSMILES
|
[O:1]1[CH:5]=[CH:4][CH2:3][CH2:2]1.N1C=CC=CC=1.[Cl:12][C:13]([Cl:18])([Cl:17])[C:14](Cl)=[O:15].Cl>CCCCCCC>[Cl:12][C:13]([Cl:18])([Cl:17])[C:14]([C:3]1[CH2:4][CH2:5][O:1][CH:2]=1)=[O:15]
|
Name
|
|
Quantity
|
330 g
|
Type
|
reactant
|
Smiles
|
O1CCC=C1
|
Name
|
|
Quantity
|
391 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)Cl)(Cl)Cl
|
Name
|
|
Quantity
|
700 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
The resulting yellow slurry was stirred at 22 to 28° C. for 45 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a nitrogen-purged
|
Type
|
CUSTOM
|
Details
|
5000-mL, three-neck, round-bottom flask equipped with a bottom stopcock
|
Type
|
ADDITION
|
Details
|
thermometer, mechanical stirrer, addition funnel and ice bath
|
Type
|
CUSTOM
|
Details
|
An ice bath was used
|
Type
|
CUSTOM
|
Details
|
at 11 to 220° C.
|
Type
|
ADDITION
|
Details
|
during the 190 minute addition
|
Duration
|
190 min
|
Type
|
STIRRING
|
Details
|
After stirring
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the solids
|
Type
|
CUSTOM
|
Details
|
the lower (aqueous) layer was separated
|
Type
|
WASH
|
Details
|
The organic layer was washed sequentially with 500 mL of 10% HCl, 250 mL of 5% aqueous sodium bicarbonate and finally with 250 mL of water
|
Type
|
CUSTOM
|
Details
|
equipped with a magnetic stirrer
|
Type
|
TEMPERATURE
|
Details
|
thermowell/thermocouple, heating mantle
|
Type
|
DISTILLATION
|
Details
|
12-inch Vigreux distillation head
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated under vacuum (130 mm)
|
Type
|
DISTILLATION
|
Details
|
to distill off the water/heptane
|
Type
|
DISTILLATION
|
Details
|
The mixture was distilled to a pot temperature of 102° C. (head temperature was 50° C.)
|
Type
|
DISTILLATION
|
Details
|
A total of 1135 mL of distillate was collected
|
Type
|
CUSTOM
|
Details
|
by nuclear magnetic resonance (NMR) (89.8% assay-yield)
|
Reaction Time |
45 min |
Name
|
|
Type
|
|
Smiles
|
ClC(C(=O)C=1CCOC1)(Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |